

Comparative Cytotoxicity of Brominated Trifluoromethylphenols: An In Vitro Analysis

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Compound of Interest

Compound Name: *2-Bromo-5-trifluoromethylphenol*

Cat. No.: *B1343100*

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For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of the in vitro cytotoxicity of a series of novel 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives. The inclusion of both bromine and a trifluoromethyl group on the phenol backbone is a key structural feature intended to modulate the compounds' biological activity. This analysis is based on the evaluation of these derivatives against a panel of human cancer cell lines, providing insights into their structure-activity relationships (SAR).

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of the synthesized 2-amino-4-bromo-5-(trifluoromethyl)phenol derivatives was determined against four human cancer cell lines: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer). The half-maximal inhibitory concentrations (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.^[1]

Compound ID	R Group	IC50 (µM) vs. MCF-7 (Breast Cancer)	IC50 (µM) vs. A549 (Lung Cancer)	IC50 (µM) vs. HeLa (Cervical Cancer)	IC50 (µM) vs. HepG2 (Liver Cancer)
1a	-H	15.2	21.5	18.9	25.1
1b	-CH ₃	10.8	15.2	12.5	18.4
1c	-Cl	8.5	11.9	9.8	14.3
1d	-F	7.9	10.5	8.6	12.7
Doxorubicin	N/A	0.98	1.2	0.85	1.5

Structure-Activity Relationship (SAR) Analysis

The preliminary SAR analysis of the synthesized compounds reveals several key trends[1]:

- **Influence of Amine Substitution:** The nature of the substituent on the amino group significantly impacts the anticancer activity.
- **Halogen Substitution:** The presence and nature of halogen substituents on the aromatic ring influence the cytotoxic potency. Generally, the presence of a halogen at the R position increased the cytotoxic activity compared to the unsubstituted compound (1a). The fluorine-substituted derivative (1d) exhibited the lowest IC50 values across all tested cell lines, indicating the highest cytotoxic potency in this series.

Experimental Protocols

Synthesis of 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives

A general synthetic route for the preparation of the title compounds is outlined below. This multi-step synthesis involves the introduction of the trifluoromethyl group, followed by nitration, reduction, and subsequent functionalization of the amino group.

Step 1: Nitration To a solution of 4-bromo-3-(trifluoromethyl)aniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at 0°C.

Step 2: Reduction 4-bromo-2-nitro-5-(trifluoromethyl)aniline is dissolved in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).^[1]

Step 3: Synthesis of Derivatives (1b-d) Derivative 1b (-CH₃) is prepared by reacting 1a with methyl iodide in the presence of a base.^[1] Further derivatization to obtain compounds 1c (-Cl) and 1d (-F) would involve subsequent halogenation reactions.

MTT Cytotoxicity Assay Protocol

The following is a generalized protocol for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

- Seed cells in a 96-well plate at a density of 1×10^4 cells/well.
- Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

- After 24 hours, treat the cells with various concentrations of the test compounds.
- Incubate the cells for 72 hours.

3. MTT Addition and Incubation:

- Remove the medium.
- Add 28 μ L of a 2 mg/mL solution of MTT to each well.
- Incubate the cells for 1.5 hours at 37 °C.

4. Solubilization of Formazan:

- Remove the MTT solution.
- Add 130 μ L of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.
- Incubate at 37 °C for 15 minutes with shaking on an orbital shaker.

5. Absorbance Measurement:

- Determine the absorbency on a microplate reader at a test wavelength of 492 nm.[2]

Visualizations

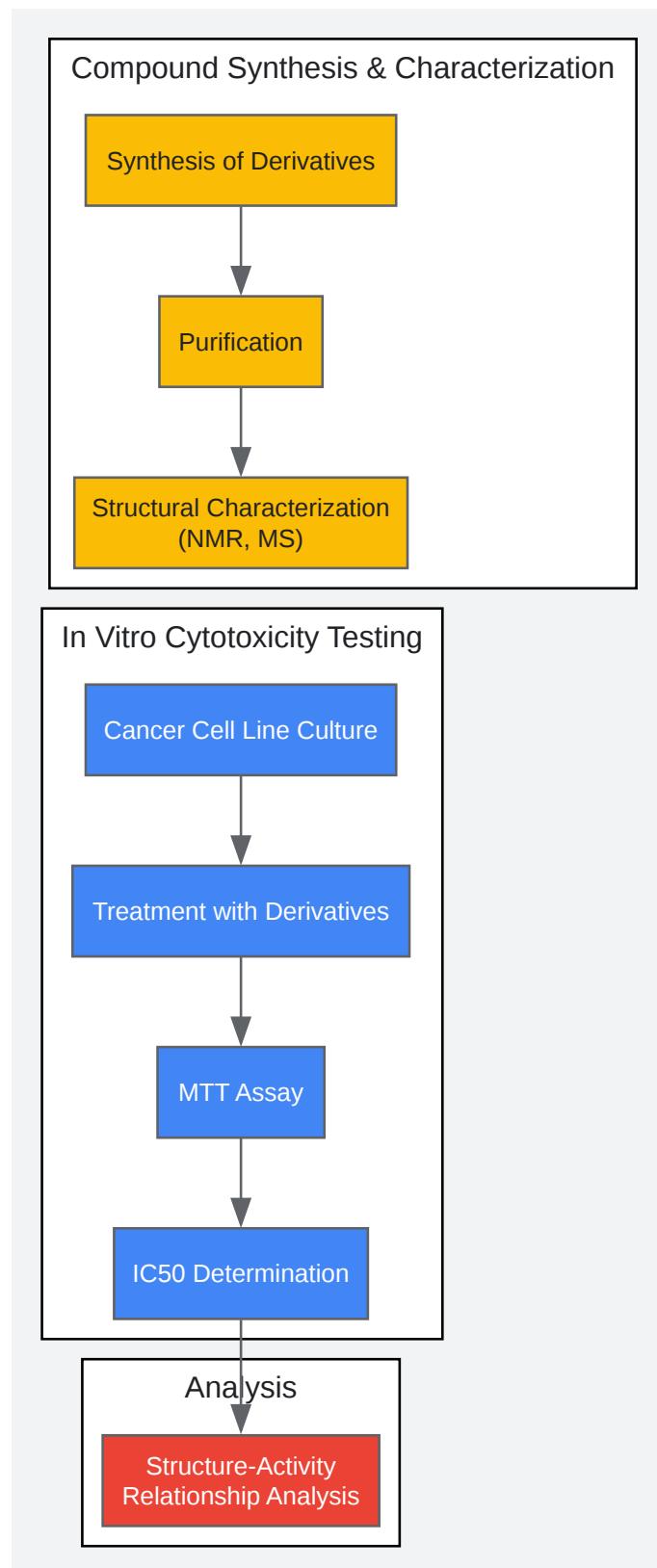
Apoptosis Signaling Pathways

A common mechanism of cytotoxicity for anticancer compounds is the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge to activate executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and cytotoxic evaluation of novel chemical compounds.



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Caption: General experimental workflow for cytotoxicity studies.

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Phone: (601) 213-4426
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